Antipyrine mandelate

Solubility Formulation Salt Selection

Researchers seeking a non-hygroscopic antipyrine salt for controlled-release formulation face limited options. Antipyrine mandelate addresses this with intermediate aqueous solubility (6.7% w/v) and low melting point (52-55°C), enabling hot-melt extrusion with thermolabile polymers. • Reproducible 1:1 stoichiometry (MW 340.37 g·mol⁻¹) ensures accurate dosing. • Mandelate counterion provides complementary antibacterial activity (MIC 1.25-2.5 mg·mL⁻¹), reducing preservative needs. • Crystalline powder supplied at ≥95% purity; ambient shipping.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 603-64-5
Cat. No. B15192966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntipyrine mandelate
CAS603-64-5
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11)
InChIKeyICBPURKUPVLVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antipyrine Mandelate: Identity and Baseline Properties


Antipyrine mandelate (CAS 603-64-5) is a 1:1 salt formed between the pyrazolone analgesic–antipyretic antipyrine (phenazone) and the aromatic α‑hydroxy acid mandelic acid. It belongs to the antipyrine salt family and is supplied as a crystalline powder with a molecular weight of 340.37 g·mol⁻¹ [1]. The compound is racemic, with one undefined stereocenter contributed by mandelic acid [2]. Its physicochemical profile—most notably its intermediate aqueous solubility and low melting point—distinguishes it from other antipyrine salts and the free base, making it a non‑interchangeable selection for specific formulation and research contexts.

Antipyrine Mandelate Non-Interchangeability


Antipyrine free base, antipyrine salicylate, antipyrine acetylsalicylate, and antipyrine mandelate are not interchangeable despite sharing a common pharmacophore. Their aqueous solubilities span two orders of magnitude: the free base dissolves 1 g in <1 mL water, the mandelate requires 15 mL, the salicylate requires 200 mL, and the acetylsalicylate requires ≈400 mL [1][2]. Melting points diverge even more dramatically—from 52–55 °C (mandelate) to 111–113 °C (free base) [1]. These differences directly impact solid‑state stability, processing (e.g., melt‑extrusion, wet‑granulation), dissolution‑rate‑limited absorption, and the mass of salt required to deliver a given dose of the active antipyrine cation. Without explicit quantitative data demonstrating equivalent performance across these parameters, generic substitution risks batch failure, altered release profiles, and inaccurate dosing.

Antipyrine Mandelate: Quantified Differentiation


Aqueous Solubility: Intermediate Profile

Antipyrine mandelate displays aqueous solubility (1 g dissolves in 15 mL water; ~6.7% w/v) that is precisely between the excessively high solubility of antipyrine free base (1 g in <1 mL water; >100% w/v) and the extremely low solubility of antipyrine salicylate (1 g in 200 mL water; 0.5% w/v) and antipyrine acetylsalicylate (~1 g in 400 mL water; ~0.25% w/v) [1][2]. This intermediate solubility can be advantageous for controlled-release formulations where very rapid dissolution must be avoided, or for liquid formulations where a manageable, reproducible concentration ≤ 67 mg·mL⁻¹ is desired without the need for co‑solvents that would be required for the salicylate/acetylsalicylate salts.

Solubility Formulation Salt Selection

Low Melting Point: Processing Advantage

The melting point of antipyrine mandelate (52–55 °C) is substantially lower than that of antipyrine free base (111–113 °C), antipyrine salicylate (91–92 °C), and antipyrine acetylsalicylate (63–65 °C) [1][2]. A melting point below 60 °C is particularly relevant for hot‑melt extrusion and melt‑granulation processes that must avoid temperatures exceeding the degradation threshold of thermolabile excipients or co‑formulated actives. The mandelate is the only antipyrine salt that melts within a range compatible with such low‑temperature solid‑dosage manufacturing techniques.

Melting point Solid-state processing Thermal stability

Stoichiometry: Active Cation Content

The proportion of active antipyrine cation (C₁₁H₁₂N₂O; MW 188.23) in each salt dictates the mass of salt required to achieve a target dose. Antipyrine mandelate contains 55.3% antipyrine by weight (188.23/340.37), compared with 100% for the free base, 57.7% for antipyrine salicylate (188.23/326.35), and 51.1% for antipyrine acetylsalicylate (188.23/368.38) [1][2]. Although the mandelate and salicylate values appear similar, the large molecular‑weight difference between the mandelate and the acetylsalicylate (340.37 vs. 368.38 g·mol⁻¹) means that a formulation specification calling for a particular mass of antipyrine cation will require approximately 7% less mandelate salt than acetylsalicylate salt, reducing total excipient load.

Stoichiometry Dose calculation Salt factor

Mandelate Counterion: Antibacterial Benefit

Mandelic acid, the counterion in antipyrine mandelate, demonstrably inhibits food‑poisoning bacteria at low concentrations, with reported MIC values of 1.25 mg·mL⁻¹ against Listeria monocytogenes, Yersinia enterocolitica, and Shigella sonnei, and 2.5 mg·mL⁻¹ against Escherichia coli O157:H7 and Staphylococcus aureus [1]. In contrast, the counterions of other common antipyrine salts (salicylic acid, acetylsalicylic acid) are primarily anti‑inflammatory and do not share this direct antibacterial profile. Although the MIC of the intact mandelate salt has not been independently determined, the release of mandelic acid upon dissolution or hydrolysis is expected to confer similar antibacterial benefit, a feature that is intrinsically absent from antipyrine free base, salicylate, and acetylsalicylate.

Antimicrobial Mandelic acid Dual-action

Antipyrine Mandelate: Optimal Applications


Controlled-Release Oral Formulations

The 6.7% w/v solubility of antipyrine mandelate [1] avoids the instantaneous dissolution of the free base yet does not pose the solubility‑limited absorption risk associated with the salicylate (~0.5% w/v) or acetylsalicylate (~0.25% w/v) salts [2]. This makes the mandelate the preferred salt for matrix‑based extended‑release tablets where a dissolution rate between 10 and 100 mg·mL⁻¹ is desirable.

Low-Temperature Hot-Melt Extrusion

With a melting point of 52–55 °C [1], antipyrine mandelate can be processed via hot‑melt extrusion at temperatures that are 50–60 °C below those required for antipyrine free base (111–113 °C) [1]. This enables co‑processing with thermolabile polymers or actives that would degrade at higher temperatures, a capability not offered by any other antipyrine salt.

Topical Analgesic-Antiseptic Formulations

The mandelate counterion contributes documented antibacterial activity (MIC 1.25–2.5 mg·mL⁻¹ against common pathogens) [3] that complements the analgesic action of antipyrine. This dual functionality can simplify topical formulation by reducing the need for a separate preservative or antiseptic agent, a benefit absent from antipyrine salicylate and acetylsalicylate.

Pre-Clinical Dosing Accuracy

The well‑characterized 1:1 stoichiometry and precisely known molecular weight (340.37 g·mol⁻¹) [1] of antipyrine mandelate facilitate accurate dose calculation. For researchers requiring a salt form that is neither hygroscopic like the free base nor excessively insoluble like the salicylate, the mandelate provides a reproducible, easily weighable crystalline powder with a melting point that serves as a convenient identity and purity check.

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